molecular formula C2H4N6O B15306689 N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide

N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide

Cat. No.: B15306689
M. Wt: 128.09 g/mol
InChI Key: VDDNNUYYFBUHBF-UHFFFAOYSA-N
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Description

N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide is a nitrogen-rich heterocyclic compound It is known for its unique structure, which includes a tetrazole ring and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide typically involves the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts. The reaction proceeds through a cycloaddition mechanism, forming the tetrazole ring . Another method involves the use of amidoximation, diazotization, substitution, and electrophilic addition reactions .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of microwave-assisted synthesis and environmentally benign catalysts like L-proline has been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, and various oxidizing and reducing agents. Reaction conditions often involve mild temperatures and the use of solvents like DMF (dimethylformamide) or water .

Major Products

The major products formed from these reactions include substituted tetrazoles, amine derivatives, and oxides. These products have diverse applications in materials science and medicinal chemistry .

Mechanism of Action

The mechanism by which N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide exerts its effects involves the interaction of its tetrazole ring with molecular targets. The compound can act as a ligand, forming complexes with metal ions and other molecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-hydroxy-1H-1,2,4-triazole-5-carboxamide
  • 5-amino-1H-1,2,4-triazole-3-carbohydrazide
  • 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole

Uniqueness

N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide stands out due to its unique combination of a tetrazole ring and a carboximidamide group. This structure imparts distinct chemical properties, such as high nitrogen content and stability, making it suitable for applications in high-energy materials and medicinal chemistry .

Properties

Molecular Formula

C2H4N6O

Molecular Weight

128.09 g/mol

IUPAC Name

N'-hydroxy-2H-tetrazole-5-carboximidamide

InChI

InChI=1S/C2H4N6O/c3-1(6-9)2-4-7-8-5-2/h9H,(H2,3,6)(H,4,5,7,8)

InChI Key

VDDNNUYYFBUHBF-UHFFFAOYSA-N

Isomeric SMILES

C1(=NNN=N1)/C(=N/O)/N

Canonical SMILES

C1(=NNN=N1)C(=NO)N

Origin of Product

United States

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